molecular formula C14H23N B13305664 [1-(4-Ethylphenyl)propyl](propyl)amine

[1-(4-Ethylphenyl)propyl](propyl)amine

Cat. No.: B13305664
M. Wt: 205.34 g/mol
InChI Key: MSFFKMWPCYBOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)propylamine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of an ethyl-substituted phenyl group attached to a propylamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)propylamine typically involves the alkylation of 4-ethylphenylpropylamine with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of 1-(4-Ethylphenyl)propylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, tertiary amines

    Substitution: Halides, alkoxides

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Ethylphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, 1-(4-Ethylphenyl)propylamine is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an analgesic agent .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)propylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmission, and metabolic processes .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)propylamine
  • 1-(4-Isopropylphenyl)propylamine
  • 1-(4-Butylphenyl)propylamine

Comparison: Compared to its analogs, 1-(4-Ethylphenyl)propylamine exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and permeability .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-propylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-4-11-15-14(6-3)13-9-7-12(5-2)8-10-13/h7-10,14-15H,4-6,11H2,1-3H3

InChI Key

MSFFKMWPCYBOQZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C1=CC=C(C=C1)CC

Origin of Product

United States

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